molecular formula C11H15NO3 B1500911 Methyl 2-(ethylamino)-5-methoxybenzoate

Methyl 2-(ethylamino)-5-methoxybenzoate

Cat. No.: B1500911
M. Wt: 209.24 g/mol
InChI Key: PNQFAUUNKPRFPS-UHFFFAOYSA-N
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Description

Methyl 2-(ethylamino)-5-methoxybenzoate is a benzoate ester derivative featuring an ethylamino group (-NHCH₂CH₃) at the 2-position and a methoxy group (-OCH₃) at the 5-position of the aromatic ring.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 2-(ethylamino)-5-methoxybenzoate

InChI

InChI=1S/C11H15NO3/c1-4-12-10-6-5-8(14-2)7-9(10)11(13)15-3/h5-7,12H,4H2,1-3H3

InChI Key

PNQFAUUNKPRFPS-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=C1)OC)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Methyl 2-amino-4-benzyloxy-5-methoxybenzoate

Structure :

  • 2-position: Amino group (-NH₂).
  • 4-position : Benzyloxy group (-OCH₂C₆H₅).
  • 5-position : Methoxy group (-OCH₃).
    Key Differences :
  • The absence of ethylation at the 2-position amino group distinguishes it from the target compound.
  • Synthesis: Optimized via hydroxyl benzylation, nitration, and nitro reduction, achieving an 82.42% overall yield . Applications: Serves as a key pharmaceutical intermediate, highlighting its utility in drug development .

Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate

Structure :

  • 2-position : Methoxy group (-OCH₃).
  • 4-position: Amino group (-NH₂).
  • 5-position : Ethylthio group (-SCH₂CH₃).
    Key Differences :
  • Substituent positions differ: Methoxy at 2 vs. ethylamino at 2 in the target compound.
  • Molecular Formula: C₁₁H₁₅NO₃S (MW: 241.31 g/mol) . Applications: Guides synthetic routes in organic chemistry, emphasizing its role in complex molecule construction .

(Z/E)-Methyl 2-[2-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)-but-2-enylamino]-5-methoxybenzoate

Structure :

  • 2-position: Complex amino substituent with a dioxolane ring and butenyl chain.
  • 5-position : Methoxy group (-OCH₃).
    Key Differences :
  • The amino group is extended with a dioxolane-functionalized butenyl chain, increasing steric hindrance and conformational flexibility. Synthesis: Involves lithiation and coupling reactions, as seen in natural product synthesis workflows . Applications: Used in total synthesis of complex molecules like barmumycin, indicating its utility in accessing structurally diverse scaffolds .

Methyl 4-(Acetylamino)-5-chloro-2-methoxybenzoate

Structure :

  • 2-position : Methoxy group (-OCH₃).
  • 4-position: Acetylamino group (-NHCOCH₃).
  • 5-position : Chloro group (-Cl).
    Key Differences :
  • Chlorination at the 5-position and acetylation of the amino group reduce nucleophilicity compared to the ethylamino group in the target compound. Derivatives: Precursor to brominated and chlorinated analogs (e.g., Methyl 4-acetamido-5-bromo-2-methoxybenzoate), emphasizing its versatility in halogenation chemistry .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications
Methyl 2-(ethylamino)-5-methoxybenzoate -NHCH₂CH₃ (2), -OCH₃ (5) C₁₁H₁₅NO₃ 209.24* Pharmaceutical intermediate (inferred)
Methyl 2-amino-4-benzyloxy-5-methoxybenzoate -NH₂ (2), -OCH₂C₆H₅ (4), -OCH₃ (5) C₁₆H₁₅NO₄ 285.29 Drug synthesis
Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate -OCH₃ (2), -NH₂ (4), -SCH₂CH₃ (5) C₁₁H₁₅NO₃S 241.31 Synthetic chemistry
Methyl 4-(Acetylamino)-5-chloro-2-methoxybenzoate -OCH₃ (2), -NHCOCH₃ (4), -Cl (5) C₁₁H₁₂ClNO₄ 257.67 Halogenated derivative precursor

*Calculated based on standard atomic weights.

Research Findings and Implications

  • Steric Considerations: Bulky substituents (e.g., benzyloxy in ) reduce reactivity in nucleophilic substitution reactions, whereas simpler groups (e.g., ethylamino) may favor faster kinetics .
  • Biological Relevance : Sulfur-containing analogs (e.g., ethylthio in ) could improve metabolic stability, a critical factor in agrochemical design .

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